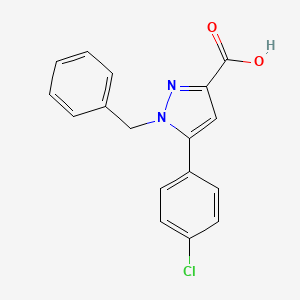
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, also known as BCPPC, is a chemical compound that is found in a variety of sources. It is an aromatic acid and is used in a variety of scientific research applications. BCPPC has the molecular formula C15H12ClN3O2 and has a molecular weight of 303.7 g/mol. BCPPC is a white crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including those used in drug discovery and development. 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has also been used in the synthesis of compounds used in the treatment of cancer, as well as compounds used in the treatment of other diseases. 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is also used in the synthesis of compounds used in the study of enzyme inhibition and enzyme activation.
Wirkmechanismus
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is an aromatic acid that acts as an inhibitor of various enzymes. The exact mechanism of action of 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is not fully understood, however, it is believed to act by binding to the active site of the enzyme, thus blocking the enzyme's activity. 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid also has the ability to bind to other molecules, such as proteins, and interfere with their function.
Biochemical and Physiological Effects
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as enzymes involved in the synthesis of proteins and other molecules. 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is its ability to inhibit the activity of enzymes, which can be used to study the effects of drugs on enzyme activity. Additionally, 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be used to study the effects of drugs on the synthesis of proteins and other molecules. However, one of the main limitations of using 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. One potential direction is the use of 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid in the study of drug metabolism and drug interactions. Additionally, 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid could be used to study the effects of drugs on the synthesis of proteins and other molecules, as well as the effects of drugs on the activity of enzymes. 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid could also be used to study the effects of drugs on the growth of cancer cells, and could be used to study the effects of drugs on the immune system. Finally, 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid could be used to study the effects of drugs on the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)16-10-15(17(21)22)19-20(16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHUCPHAZNXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



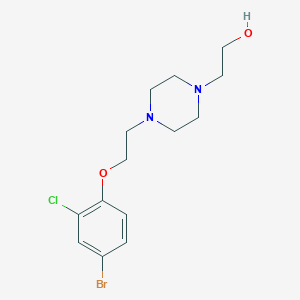
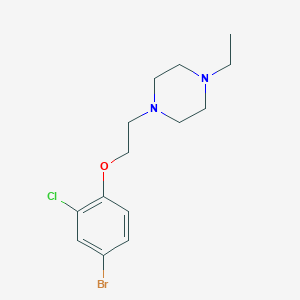
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)

![2-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B1529125.png)



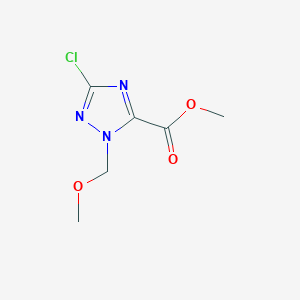
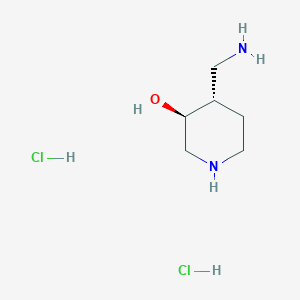


![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)